[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11ClFNO2 |
|---|---|
Molecular Weight |
231.65 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl-methylamino]acetic acid |
InChI |
InChI=1S/C10H11ClFNO2/c1-13(6-10(14)15)5-7-8(11)3-2-4-9(7)12/h2-4H,5-6H2,1H3,(H,14,15) |
InChI Key |
ZPEMFFGEWPDKRO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C=CC=C1Cl)F)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid typically involves multiple steps. One common route starts with the preparation of 2-chloro-6-fluorobenzyl chloride, which is then reacted with methylamine to form the corresponding benzylamine derivative. This intermediate is subsequently reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of [(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-Chloro-6-fluoro Substitution vs. Other Halogenation Patterns
- Electronic Effects : The 2-Cl and 6-F substituents are both electron-withdrawing groups (EWGs), which polarize the aromatic ring, enhancing electrophilic substitution resistance and acidity of the acetic acid group. This contrasts with 2-(2-chloro-6-methylphenyl)acetic acid (), where the methyl group is electron-donating, reducing ring polarization and increasing lipophilicity.
- Steric Effects : The ortho-chloro and para-fluoro arrangement minimizes steric hindrance compared to bulkier substituents (e.g., trifluoromethyl groups in 2-(2,6-Dichloro-4-(trifluoromethyl)phenyl)acetic acid , ), which may impede molecular packing or binding interactions.
Table 1: Substituent Impact on Physicochemical Properties
*logP: Octanol-water partition coefficient (lipophilicity indicator). †Estimated via analogous structures. ‡Calculated from molecular formula C₁₀H₁₀ClFNO₂.
Functional Group Comparisons
Methyl-Amino vs. Anilino Groups
The methyl-amino group in the target compound increases basicity compared to the anilino group in 2-[2-(2-chloro-6-fluoroanilino)phenyl]acetic acid ().
Acetic Acid vs. Other Acidic Moieties
The carboxylic acid group enables chelation or hydrogen bonding, akin to the -COOH-modified biochar in uranium adsorption studies (). In contrast, sulfonic acid derivatives (e.g., 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid , ) exhibit stronger acidity but lower biodegradability.
Adsorption and Reactivity Insights from Analogous Systems
- Role of -COOH Groups: Acetic acid-modified biochar (ASBB) demonstrated enhanced uranium (U(VI)) adsorption (97.8% efficiency) due to monodentate coordination between uranyl ions and deprotonated -COO⁻ groups . This suggests the target compound’s -COOH could similarly participate in metal ion binding.
- Pore Accessibility : Acetic acid treatment increased the specific surface area (SSA) of ASBB by 35% (), implying that the target compound’s substituents may influence its porosity if used in adsorbent design.
Biological Activity
[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid, a compound of significant interest in medicinal chemistry, exhibits potential biological activities due to its unique structural features. This article aims to explore its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzyl group with chlorine and fluorine substituents. Its molecular formula is C₉H₉ClFNO₂, with a molecular weight of 217.62 g/mol. The presence of halogen atoms contributes to its reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that this compound has notable biological activities, particularly in antimicrobial and antiviral domains. The compound's activity is attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Enzyme | Observed Effect |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant inhibitory activity |
| Antiviral | HIV-1 | Potent inhibition at picomolar levels |
| Neuroprotective | Neuronal cells | Protective effects against oxidative stress |
The biological activity of this compound is primarily mediated through its interactions with specific biological targets:
- Antimicrobial Activity : The compound inhibits bacterial growth by interfering with essential processes such as cell wall synthesis and protein synthesis. This mechanism has been demonstrated against various bacterial strains, including Pseudomonas syringae and Xanthomonas oryzae .
- Antiviral Activity : In studies involving HIV-1, the compound showed potent inhibitory effects on viral replication, correlating with its structural features. The presence of the chloro and fluoro substituents enhances binding affinity to viral enzymes .
- Neuroprotective Effects : The compound has been observed to protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases .
Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound:
- HIV Inhibition Study : A study compared the efficacy of various 2-chloro-6-fluorobenzyl derivatives in inhibiting HIV-1. The findings indicated that compounds with similar structural motifs exhibited significant antiviral activity, particularly those with specific stereochemistry .
- Antimicrobial Efficacy : Research demonstrated that fluoroaryl compounds, including derivatives of this compound, displayed strong antibacterial properties against S. aureus, highlighting their potential as new antimicrobial agents .
- Neuroprotection : Investigations into the neuroprotective properties revealed that the compound could mitigate oxidative stress in neuronal cells, suggesting therapeutic potential for conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
The unique combination of halogen substitutions and functional groups in this compound contributes to its distinct biological activities. Comparative studies show that modifications in the benzyl group significantly affect the compound's efficacy against specific targets:
Table 2: Structure-Activity Relationship
| Compound Name | Structural Features | Activity Type |
|---|---|---|
| 2-Chloro-6-fluorophenylacetic acid | Contains chloro and fluoro substituents | Antimicrobial properties |
| N-(4-Chlorobenzyl)-N-methylglycine | Similar amino structure | Neuroprotective effects |
| 2-Fluorophenylacetic acid | Fluorine substituent | Potential anti-inflammatory effects |
Q & A
Q. What are the optimal synthetic routes for [(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves coupling 2-chloro-6-fluorobenzylamine with methylaminoacetic acid derivatives. Key parameters include:
- Solvent selection : Dichloromethane or acetonitrile for improved solubility and reaction efficiency .
- Catalysts : Use of coupling agents like EDC/HOBt to activate carboxylic acid intermediates .
- Temperature : Moderate heating (60–80°C) under reflux to ensure complete conversion while minimizing side reactions .
- Purity monitoring : Employ TLC or HPLC to track reaction progress and optimize quenching conditions .
Q. What analytical techniques are recommended for structural elucidation and purity assessment of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions (e.g., distinguishing chloro and fluoro on the benzyl ring) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation, referencing NIST Standard Reference Database 69 for fragmentation patterns .
- HPLC : Use C18 columns with trifluoroacetic acid (0.1%) in the mobile phase for purity assessment; retention time calibration against known standards .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer :
- In vitro assays : Test enzyme inhibition (e.g., kinase or protease panels) at concentrations ranging from 1 nM to 10 µM .
- Receptor binding studies : Radioligand displacement assays (e.g., H-labeled antagonists) to measure IC values for neurotransmitter receptors .
- Cytotoxicity screening : Use MTT assays in cancer cell lines (e.g., HeLa or HepG2) to evaluate antiproliferative activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to evaluate the impact of halogen substitution on biological activity?
- Methodological Answer :
- Analog synthesis : Prepare derivatives with halogens (Cl, F) at varying positions (e.g., 2-, 3-, or 4-positions on the benzyl ring) .
- Biological testing : Compare IC values in receptor binding assays; for example, chlorine at the 3-position (vs. 2-position) may increase affinity by 30–50% due to steric effects .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .
Q. What experimental strategies are effective in resolving contradictions between in vitro activity and in vivo pharmacokinetic profiles observed with halogenated derivatives?
- Methodological Answer :
- Metabolic profiling : Conduct liver microsomal stability assays to identify major metabolites (e.g., oxidative dehalogenation) .
- Biliary excretion studies : Use bile duct-cannulated rodent models to measure parent compound clearance (e.g., replacing methylsulfone with fluorine reduced biliary excretion by 70% in a related compound) .
- Formulation adjustments : Introduce prodrug strategies (e.g., esterification) to enhance oral bioavailability .
Q. What methodologies are suitable for investigating the compound's interaction mechanisms with biological targets, particularly in neurotransmitter systems?
- Methodological Answer :
- Kinetic studies : Use surface plasmon resonance (SPR) to measure association/dissociation rates (, ) for receptor-ligand interactions .
- Electrophysiology : Patch-clamp assays to assess modulation of ion channels (e.g., GABA receptors) .
- X-ray crystallography : Co-crystallize the compound with target receptors (e.g., NMDA receptors) to resolve binding modes .
Q. How can researchers optimize HPLC and LC-MS methods for quantifying this compound in complex biological matrices?
- Methodological Answer :
- Mobile phase optimization : Use 0.1% formic acid in water/acetonitrile gradients for improved peak symmetry .
- Column selection : C18 columns (2.1 × 50 mm, 1.7 µm particle size) for high-resolution separation .
- Mass detection : ESI+ mode with MRM transitions (e.g., m/z 258 → 154 for quantification) .
Q. What are the critical considerations when designing stability studies under varying pH and temperature conditions for this compound?
- Methodological Answer :
- pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C in inert atmospheres) .
- Light sensitivity : Store samples in amber vials under nitrogen to prevent photodegradation .
Q. How can computational modeling be integrated with experimental data to predict metabolic pathways?
- Methodological Answer :
Q. What strategies mitigate batch-to-batch variability in synthetic yield, particularly in scaling from lab to pilot-scale?
- Methodological Answer :
- Process optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., solvent volume, stirring rate) .
- Continuous flow reactors : Improve reproducibility by maintaining consistent temperature and residence times .
- Quality control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
